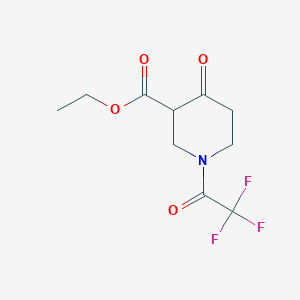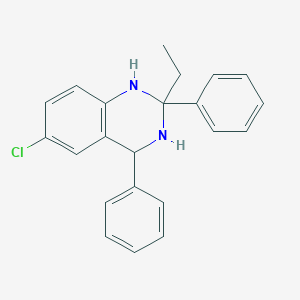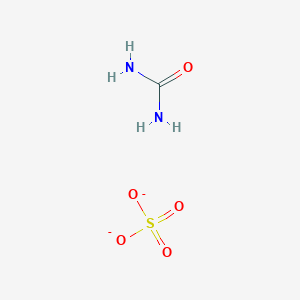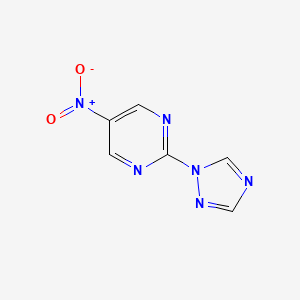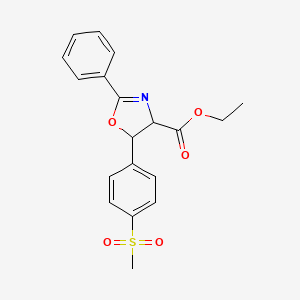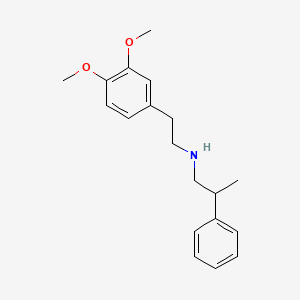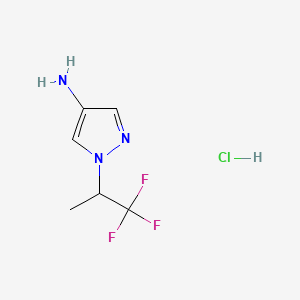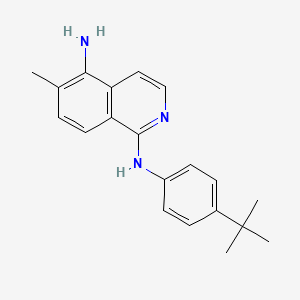
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tert-butylphenyl group attached to the nitrogen atom at the 1-position and a methyl group at the 6-position of the isoquinoline ring
準備方法
The synthesis of 1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylaniline with 6-methylisoquinoline-1,5-dione under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.
化学反応の分析
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the isoquinoline ring, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butylphenyl group. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce reduced isoquinoline derivatives.
科学的研究の応用
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Isoquinoline derivatives, including this compound, are studied for their potential biological activities. They have shown promise as antimicrobial, antiviral, and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the production of dyes and pigments.
作用機序
The mechanism of action of 1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine can be compared with other similar compounds, such as:
Terfenadine: An antihistamine drug with a similar tert-butylphenyl group.
Platinum (II) quinolinolate complexes: These complexes feature quinolinolate ligands and are used in various applications, including organic light-emitting devices (OLEDs) and chemical sensors.
2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole: A compound with a similar tert-butylphenyl group, used in scintillation formulations and studied for its fluorescence properties.
The uniqueness of this compound lies in its specific structure and the presence of both the tert-butylphenyl and isoquinoline moieties, which contribute to its diverse chemical and biological activities.
特性
分子式 |
C20H23N3 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
1-N-(4-tert-butylphenyl)-6-methylisoquinoline-1,5-diamine |
InChI |
InChI=1S/C20H23N3/c1-13-5-10-17-16(18(13)21)11-12-22-19(17)23-15-8-6-14(7-9-15)20(2,3)4/h5-12H,21H2,1-4H3,(H,22,23) |
InChIキー |
SAMMYXGSZDKTBR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


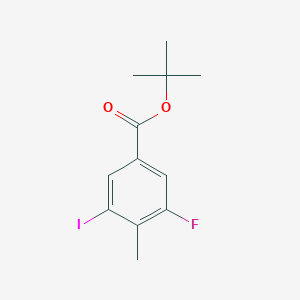
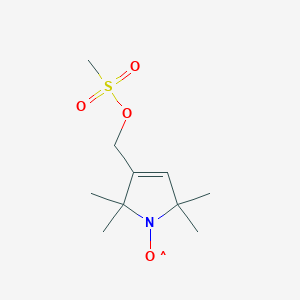
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
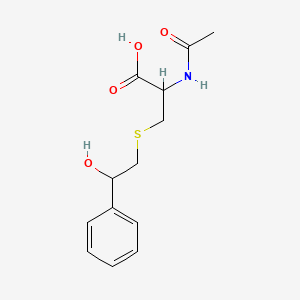
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)
